molecular formula C21H19BrO5 B3633900 methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3633900
M. Wt: 431.3 g/mol
InChI Key: YWNDNAKZOLROCT-UHFFFAOYSA-N
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Description

Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative with the molecular formula C₂₀H₁₇BrO₅ (MW: 417.2 g/mol). Its structure includes:

  • A chromen-2-one core (benzopyran-2-one) with methyl groups at positions 4 and 6.
  • A 4-bromobenzyloxy group at position 5.
  • An acetate ester at position 3.

The compound is synthesized via multi-step routes, often involving Pechmann condensation for the coumarin core and subsequent alkylation/esterification steps .

Properties

IUPAC Name

methyl 2-[7-[(4-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDNAKZOLROCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol, 4,8-dimethyl-2H-chromen-2-one, and acetic anhydride.

    Formation of the Bromobenzyl Ether: The first step involves the reaction of 4-bromobenzyl alcohol with 4,8-dimethyl-2H-chromen-2-one in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). This results in the formation of the bromobenzyl ether intermediate.

    Acetylation: The final step is the acetylation of the intermediate using acetic anhydride and a catalyst such as pyridine. This reaction yields the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products may include various oxidized forms of the chromenone core.

    Reduction: Reduced forms of the chromenone or the ester group.

    Hydrolysis: The primary products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its effectiveness against various bacterial strains, including Bacillus anthracis and Staphylococcus aureus. The compound's ability to inhibit bacterial growth suggests potential use as an antibacterial agent in pharmaceutical formulations .

Anticancer Properties
The compound has demonstrated promising anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. For instance, the compound may act as an inhibitor of certain kinases, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves the esterification of 4,8-dimethyl-2H-chromen-3-one with 4-bromobenzyl alcohol. This reaction is often carried out under basic conditions using solvents like acetone at elevated temperatures .

Reactivity and Derivatization
The presence of the bromobenzyl group enhances the reactivity of the compound, allowing for further derivatization. This characteristic is beneficial for synthesizing new compounds with potentially enhanced biological activities .

Biological Research

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, which can be crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Potential as a Lead Compound
Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting specific diseases. The modification of its functional groups can lead to derivatives with improved efficacy and selectivity against various biological targets .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl {7-[bromobenzyl]oxy}-4-hydroxycoumarinHydroxy group instead of acetoxyAnticoagulant properties
7-HydroxyflavoneHydroxyl groups instead of bromineStrong antioxidant activity
3-(7-(Benzyloxy)-4,8-dimethylcoumarinBenzyloxy groupAntimicrobial properties

Mechanism of Action

The mechanism by which methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, and the PI3K/Akt pathway, which plays a role in cell survival and growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzyl Group

Table 1: Comparison Based on Benzyl Substituents
Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 4-Bromo C₂₀H₁₇BrO₅ 417.2 Antimicrobial, anticancer (hypothesized)
Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 4-tert-Butyl C₂₄H₂₆O₅ 408.49 Enhanced lipophilicity; antimicrobial
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chloro C₂₀H₁₇ClO₅ 372.8 Selective MAO-B inhibition (Parkinson’s)
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 2,4-Dichloro C₂₀H₁₅Cl₂O₅ 409.2 Cytotoxicity (MCF-7 cells, IC₅₀ < 10 µM)

Key Observations :

  • Bulkiness : The 4-tert-butyl group increases lipophilicity, improving membrane permeability but may reduce target specificity .
  • Positional Effects : Meta-substitution (3-Cl) vs. para-substitution (4-Br) alters electronic distribution, affecting receptor binding (e.g., MAO-B vs. anticancer targets) .

Functional Group Modifications

Table 2: Comparison Based on Core Functional Groups
Compound Name Functional Group Variation Key Properties References
{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid Acetic acid (vs. ester) Improved solubility; pH-dependent bioactivity
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate Additional 6-Cl substituent Dual halogenation enhances cytotoxicity
4,8-Dimethylcoumarin No benzyl or acetate groups Antioxidant properties; limited bioactivity

Key Observations :

  • Ester vs. Acid : The acetate ester improves metabolic stability, whereas the carboxylic acid form (e.g., {7-[(4-Br-benzyl)oxy]...}acetic acid) offers higher solubility for in vitro assays .
  • Dual Halogenation : The 6-Cl addition (e.g., in ) increases steric hindrance and electron-withdrawing effects, correlating with enhanced anticancer activity.
  • Simplified Core : 4,8-Dimethylcoumarin lacks substitutions, resulting in weaker bioactivity but serving as a scaffold for derivatization .

Key Insights :

  • Anticancer Mechanisms : Dichloro and bromo-chloro analogs (e.g., ) act via enzyme inhibition (COX) and apoptosis induction.
  • Broad-Spectrum Activity: Tert-butyl derivatives show nonspecific antimicrobial effects, likely due to increased lipophilicity .

Biological Activity

Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, a compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C21H19BrO5
  • Molecular Weight : Approximately 423.28 g/mol

The structure features a chromenone core with a bromobenzyl ether substituent, which is significant for its biological activity. The presence of the bromine atom may enhance reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromenone Core : This is often achieved through Pechmann condensation, involving a phenolic compound and a β-keto ester.
  • Introduction of the Bromobenzyl Group : The bromobenzyl group is introduced via etherification using 4-bromobenzyl bromide in the presence of a base.
  • Esterification : The final step involves the esterification of the chromenone derivative with acetic acid or its derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chromenone derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Bacillus anthracis .

Antioxidant Activity

The chromenone structure is known for its antioxidant properties. Compounds within this class can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage related to aging and various diseases.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several coumarin derivatives against S. aureus and B. anthracis. The results indicated that certain derivatives had IC50 values as low as 1 µM, demonstrating potent antibacterial activity .
    CompoundIC50 (µM)Selectivity Index
    Compound 20333
    Compound 22166
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Substituent PositionEffect on Activity
4-position (methyl)Increases potency against bacterial strains
Bromine substitutionEnhances reactivity and interaction with enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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